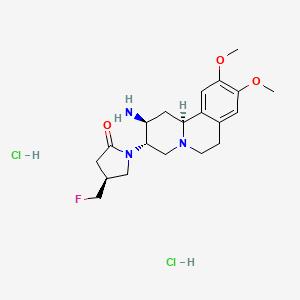
Carmegliptin dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carmegliptin Dihydrochloride is the dihydrochloride salt form of carmegliptin, a potent, long-acting, selective, orally bioavailable, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Carmegliptin shows extensive tissue distribution and is excreted unchanged in the urine and bile.
Wissenschaftliche Forschungsanwendungen
Interaction with P-glycoprotein Transporter
Carmegliptin dihydrochloride has been studied for its interaction potential with P-glycoprotein (Pgp) transporters. In a study involving healthy volunteers, it was found that carmegliptin is a substrate but not an inhibitor of human Pgp. The co-administration of carmegliptin with verapamil, a Pgp inhibitor, led to slight alterations in the pharmacokinetics of carmegliptin, moderately increasing its exposure. This finding suggests that carmegliptin's interaction with Pgp transporters should be carefully monitored in clinical trials (Kuhlmann et al., 2014).
Pharmacokinetics and Metabolism
Carmegliptin's pharmacokinetics and metabolism were examined in rats, dogs, and cynomolgus monkeys. The study found that carmegliptin has moderate clearance, extensive tissue distribution, and variable oral bioavailability. It showed resistance to hepatic metabolism across all tested species, and the high extravascular distribution in intestinal tissues could significantly contribute to its therapeutic effect (Kuhlmann et al., 2010).
Development and Clinical Potential
The discovery and development process of carmegliptin, focusing on its efficacy in animal models of type 2 diabetes, has been documented. Carmegliptin was identified based on its design and synthesis as a potent and long-acting dipeptidyl peptidase IV (DPP-IV) inhibitor. Its clinical potential in the treatment of type 2 diabetes was supported by early efficacy data (Mattei et al., 2010).
Manufacturing Process
An efficient process for manufacturing carmegliptin has been developed, suitable for large-scale production. This process involves the synthesis of the tricyclic core and the introduction of nitrogen, followed by several steps leading to the final product. The overall yield was reported between 27-31% with six isolated intermediates, indicating an effective and scalable manufacturing process (Abrecht et al., 2011).
Eigenschaften
CAS-Nummer |
813452-14-1 |
|---|---|
Molekularformel |
C20H30Cl2FN3O3 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C20H28FN3O3.2ClH/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2;;/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3;2*1H/t12-,15+,16+,17+;;/m1../s1 |
InChI-Schlüssel |
DDKJYXSAKVWFLS-LSKWAPIISA-N |
Isomerische SMILES |
COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC.Cl.Cl |
SMILES |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl |
Kanonische SMILES |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



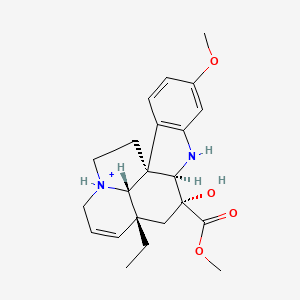
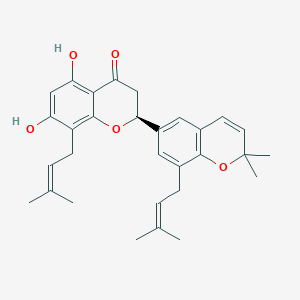

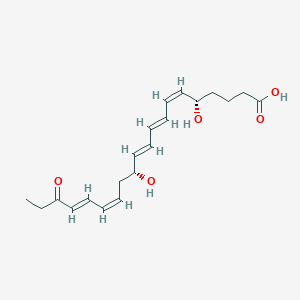
![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)

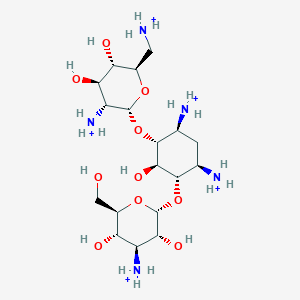
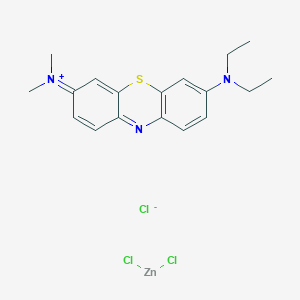
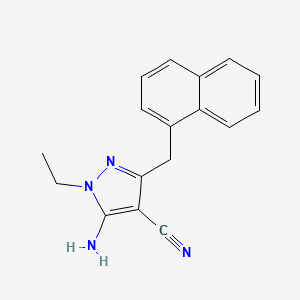
![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)


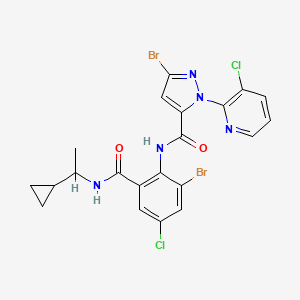
![(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1261312.png)